molecular formula C11H13F3O2 B14834706 5-Tert-butoxy-2-(trifluoromethyl)phenol

5-Tert-butoxy-2-(trifluoromethyl)phenol

Cat. No.: B14834706
M. Wt: 234.21 g/mol
InChI Key: UGWNJFTXMKRLKS-UHFFFAOYSA-N
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Description

5-Tert-butoxy-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-Tert-butoxy-2-(trifluoromethyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of this process.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The tert-butoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

5-Tert-butoxy-2-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5-Tert-butoxy-2-(trifluoromethyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenol group can participate in hydrogen bonding and other interactions, while the tert-butoxy and trifluoromethyl groups can influence its lipophilicity and overall reactivity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: Similar in structure but with a fluorine atom instead of a tert-butoxy group.

    3-Bromo-5-(trifluoromethyl)phenol: Contains a bromine atom, which can alter its reactivity and applications.

    3-(tert-butoxy)-5-(trifluoromethyl)phenol: Another isomer with different positioning of the functional groups.

Uniqueness

5-Tert-butoxy-2-(trifluoromethyl)phenol is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)phenol

InChI

InChI=1S/C11H13F3O2/c1-10(2,3)16-7-4-5-8(9(15)6-7)11(12,13)14/h4-6,15H,1-3H3

InChI Key

UGWNJFTXMKRLKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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